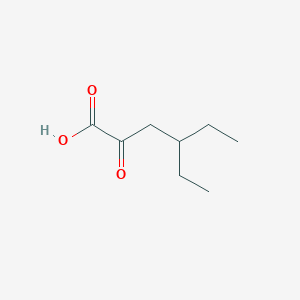

4-Ethyl-2-oxohexanoic acid

描述

Contextual Significance of α-Keto Acids and Branched-Chain Carboxylic Acids in Biological Systems and Organic Chemistry

α-Keto acids are a class of organic compounds characterized by the presence of a ketone functional group adjacent to a carboxylic acid. This unique arrangement imparts significant biochemical and chemical reactivity. In biological systems, α-keto acids are pivotal intermediates in numerous metabolic pathways. chemicalbook.comfluorochem.co.uk For instance, α-ketoglutarate is a key component of the citric acid cycle, a fundamental process for energy production in cells. chemicalbook.com Furthermore, α-keto acids are intricately linked to amino acid metabolism, often serving as the carbon skeletons for the synthesis of amino acids through transamination reactions. fluorochem.co.ukbiosynth.com In the realm of organic chemistry, α-keto acids are valued as versatile building blocks for the synthesis of a wide array of more complex molecules. nih.gov

Branched-chain carboxylic acids, on the other hand, are aliphatic carboxylic acids that possess one or more alkyl branches. molaid.comsmolecule.com The presence of these branches significantly influences the physical properties of the molecule, such as its melting point and solubility, when compared to its straight-chain isomers. chemicalbook.com These compounds and their derivatives have found applications in various industrial sectors, including the manufacturing of lubricants, plasticizers, and coatings. chemicalbook.com The branching can also affect the biological activity of these molecules.

Rationale for Comprehensive Academic Investigation of 4-Ethyl-2-oxohexanoic Acid

Given the established importance of both α-keto acids and branched-chain carboxylic acids, a comprehensive academic investigation into a molecule that combines these features, such as this compound, is well-justified. The ethyl branch at the fourth position of the hexanoic acid chain introduces a stereocenter, suggesting the possibility of stereoisomers with potentially distinct biological activities. The α-keto group provides a reactive site for various chemical transformations, making it a potentially valuable intermediate in organic synthesis. A thorough examination of its properties could unveil novel applications in medicinal chemistry, materials science, or as a probe for studying enzymatic reactions. The limited availability of specific research on this compound further underscores the need for a structured inquiry to consolidate existing data and identify areas for future research.

Scope and Structure of Research Inquiry into this compound

This article will systematically explore the known chemical and physical properties of this compound. The inquiry will be structured to first present the available identifying and structural information. This will be followed by a discussion of its inferred chemical properties and potential reactivity based on its functional groups and by analogy to related, more thoroughly studied compounds. The aim is to provide a foundational understanding of this molecule and to lay the groundwork for future experimental investigations into its synthesis, reactivity, and potential applications. Due to the scarcity of direct research, this article will clearly distinguish between established data and scientifically inferred properties.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for understanding its behavior and potential applications. For this compound, the available data is primarily from computational predictions and database entries.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O3 | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 190963-49-6 | MCE |

| Canonical SMILES | CCC(CC)CC(=O)C(=O)O | PubChem |

| InChI Key | SZOBLTWYVKACHP-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Note: Most of the data in this table is computationally generated and has not been experimentally verified.

Detailed Research Findings on this compound

A thorough search of scientific literature reveals a notable absence of dedicated research articles focusing on the synthesis, reactivity, or biological activity of this compound. The information available is largely confined to chemical databases that provide basic structural and predicted physicochemical properties.

This lack of specific research means that detailed experimental findings on its synthetic routes, spectroscopic data (NMR, IR, Mass Spectrometry), and its behavior in chemical reactions are not publicly available at this time. Similarly, there are no published studies on its potential roles in biochemical pathways or its interactions with biological systems.

The investigation of structurally similar compounds can, however, provide some insights. For instance, the synthesis of various oxohexanoic acid derivatives has been documented, often involving multi-step reactions. google.com The reactivity of the α-keto acid moiety is well-established, and it can be expected that this compound would undergo reactions typical of this functional group, such as decarboxylation, amination, and various condensation reactions.

Further experimental research is necessary to elucidate the specific chemical and biological profile of this compound. Such studies would be instrumental in determining its potential utility in various fields of chemical and biochemical science.

Structure

3D Structure

属性

CAS 编号 |

190963-49-6 |

|---|---|

分子式 |

C8H14O3 |

分子量 |

158.19 g/mol |

IUPAC 名称 |

4-ethyl-2-oxohexanoic acid |

InChI |

InChI=1S/C8H14O3/c1-3-6(4-2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

InChI 键 |

RHTMTACREJQFGS-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)CC(=O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for 4 Ethyl 2 Oxohexanoic Acid and Analogues

Classical Organic Synthesis Strategies

The traditional synthesis of α-keto acids like 4-Ethyl-2-oxohexanoic acid relies on a variety of well-established organic reactions. These methods, while often efficient, can involve multiple steps and require careful control of reaction conditions. acs.org

Multistep Reaction Sequences and Intermediate Derivatization

The synthesis of this compound can be envisioned through multistep sequences starting from simpler, commercially available precursors. One plausible strategy involves the alkylation of a β-keto ester, followed by further functional group manipulations. For instance, the synthesis of a related compound, (S)-ethyl 4-methyl-3-oxohexanoate, was achieved in a multi-step process, highlighting a potential pathway. mdpi.com

A general approach could start with the acylation of a suitable malonic ester derivative. For example, the reaction of ethyl potassium malonate with an activated form of 2-ethylbutanoic acid could form a key intermediate. Subsequent decarboxylation would then yield a β-keto ester, which can be further modified. The synthesis of related structures, such as 6-aryl-4-oxohexanoic acids, also proceeds through multi-step sequences involving condensation and subsequent reduction. researchgate.netnih.gov Another approach mentioned for the synthesis of this compound involves the alkylation of 2-oxohexanoic acid derivatives.

A hypothetical multistep route to this compound is outlined below:

Formation of a β-keto ester: Reaction of a Grignard reagent derived from an ethyl-substituted halide with a suitable cyclic anhydride, followed by esterification.

Introduction of the carboxyl group: This can be achieved through various methods, including the reaction of an enolate with a carboxylating agent.

Hydrolysis: Final hydrolysis of the ester group to yield the target carboxylic acid.

Condensation Reactions and Carbon-Carbon Bond Formation

Condensation reactions are fundamental to constructing the carbon skeleton of this compound and its analogues. The Claisen condensation, aldol (B89426) condensation, and related reactions are pivotal in forming the necessary carbon-carbon bonds.

A notable example is the synthesis of 6-aryl-4-oxohexanoic acids, which utilizes a condensation reaction between levulinic acid and various aromatic aldehydes. researchgate.netnih.gov This reaction, catalyzed by piperidine (B6355638) and acetic acid, forms a 6-aryl-4-oxohex-5-enoic acid intermediate, which is then reduced to the final product. researchgate.netnih.gov This strategy could be adapted by using an appropriate aliphatic aldehyde in place of an aromatic one to build the desired 4-ethyl-substituted backbone.

The general applicability of condensation reactions between indoles and α-keto acids further underscores the versatility of this approach for creating complex molecular structures. acs.orgnih.gov For instance, the reaction of indole (B1671886) with α-ketoisocaproic acid yields 2,2-bis(3,3'-indolyl)isocaproic acid. nih.gov

| Reactant 1 | Reactant 2 | Product Analogue | Reference |

| Levulinic acid | Benzaldehyde | (E)-6-Phenyl-4-oxohex-5-enoic acid | researchgate.net |

| Levulinic acid | 4-Chlorobenzaldehyde | (E)-6-(4-Chlorophenyl)-4-oxohex-5-enoic acid | researchgate.net |

| Levulinic acid | 4-Methoxybenzaldehyde | (E)-6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid | researchgate.net |

| Indole | Pyruvic acid | 2,2-bis(3,3'-indolyl)propionic acid | nih.gov |

| Indole | α-Ketoisocaproic acid | 2,2-bis(3,3'-indolyl)isocaproic acid | nih.gov |

Selective Functional Group Transformations (e.g., Oxidation, Reduction)

Selective functional group transformations, particularly oxidation, are crucial for the synthesis of this compound. A common and direct method is the oxidation of the corresponding α-hydroxy acid, 4-ethyl-2-hydroxyhexanoic acid. Various oxidizing agents can be employed for this transformation. For the related 4-hydroxyhexanoic acid, oxidation to 4-oxohexanoic acid can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

The synthesis of α-keto acids via the oxidation of alkenes has also been reported, providing another potential route. organic-chemistry.org Additionally, a suggested synthetic pathway for this compound is the oxidation of 4-ethylhexanoic acid precursors. The selective oxidation of asymmetrical ketones using manganic acetate (B1210297) has also been demonstrated to yield carboxylic acids. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| 4-Hydroxyhexanoic acid | Potassium permanganate (KMnO₄) | 4-Oxohexanoic acid | |

| 4-Hydroxyhexanoic acid | Chromium trioxide (CrO₃) | 4-Oxohexanoic acid | |

| 2-Heptanone | Manganic acetate / O₂ | Caproic acid | google.com |

| 2-hydroxyhexanoic acid ethyl ester | Oxalyl dichloride, DMSO | Ethyl 2-oxohexanoate (B1239944) | lookchem.com |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is at the C4 position, requires stereoselective methods. While specific literature for the stereoselective synthesis of this compound is scarce, general strategies for preparing chiral α-amino acids and related compounds can be adapted.

One common approach is the use of a chiral auxiliary. For instance, the Strecker synthesis, when performed with a chiral amine, can lead to the stereoselective formation of α-amino nitriles, which are precursors to α-amino acids. nih.gov This methodology has been applied to the synthesis of various cyclic quaternary α-amino acids. nih.gov

Another strategy involves the diastereoselective crystallization-driven Mannich reaction, which has been used to construct highly enantiomerically enriched α-amino-γ-oxopentanoic acid derivatives. researchgate.net Such a strategy could potentially be modified to introduce an ethyl group at the desired position. The synthesis of enantioenriched (S)-5-methylhept-2-en-4-one, an analogue, was achieved via a chiral-pool-based chemoenzymatic synthesis, starting from (S)-2-methylbutanoic acid. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and green alternative for the synthesis of α-keto acids and their derivatives, often providing high stereoselectivity under mild reaction conditions.

Enzymatic Catalysis in this compound Synthesis

The chemoenzymatic synthesis of α-keto acids and their precursors often involves enzymes such as oxidoreductases (dehydrogenases), lipases, and amino acid oxidases. For example, a chemoenzymatic synthesis of enantiopure 4-amino-2-hydroxy acids has been developed using a lipase (B570770) from Candida rugosa for the hydrolysis of an α-keto ester, followed by the stereoselective reduction of the resulting α-keto acid using a lactate (B86563) dehydrogenase. acs.org

Specifically, wild-type lactate dehydrogenases from Bacillus stearothermophilus (BS-LDH) and Staphylococcus epidermidis (SE-LDH) were used for the reduction of N-protected (S)-4-amino-2-oxopentanoic acid to the corresponding (S)- and (R)-2-hydroxy acids. acs.org A genetically engineered d-hydroxyisocaproate dehydrogenase was found to be even more effective for bulkier substrates. acs.org

Another biocatalytic approach involves the reductive amination of α-keto acids to produce chiral α-amino acids. For instance, L-6-hydroxynorleucine was prepared from 2-keto-6-hydroxyhexanoic acid using beef liver glutamate (B1630785) dehydrogenase with cofactor regeneration. ebi.ac.uk These enzymatic systems could be applied to a suitably substituted precursor to generate chiral analogues of this compound or its corresponding hydroxy acid.

| Enzyme | Substrate Analogue | Product Analogue | Reference |

| Lipase (Candida rugosa) | CBZ-protected 4-amino-2-keto esters | CBZ-protected 4-amino-2-keto acids | acs.org |

| B. stearothermophilus Lactate Dehydrogenase | (S)-4-Amino-2-oxopentanoic acid | (2S,4S)-4-Amino-2-hydroxypentanoic acid | acs.org |

| S. epidermidis Lactate Dehydrogenase | (S)-4-Amino-2-oxopentanoic acid | (2R,4S)-4-Amino-2-hydroxypentanoic acid | acs.org |

| Beef Liver Glutamate Dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | ebi.ac.uk |

Application of Oxidoreductases and Hydratases in Ketone/Hydroxyl Interconversions

The interconversion between ketone and hydroxyl functional groups is a fundamental transformation in the synthesis of complex organic molecules, including this compound and its analogues. This is frequently accomplished through the use of oxidoreductases for reduction/oxidation reactions and hydratases for the addition or removal of water.

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. In the context of keto acid synthesis, NADPH-dependent oxidoreductases are particularly significant. Research into the biocatalytic capabilities of baker's yeast (Saccharomyces cerevisiae) has led to the purification and characterization of several such enzymes that facilitate the enantioselective reduction of various oxo acids and esters. nih.gov These enzymes can convert 3-oxo, 4-oxo, and 5-oxo esters into their corresponding (S)- or (R)-hydroxy compounds. nih.gov

For instance, two distinct NADPH-dependent oxidoreductases from S. cerevisiae have been isolated, one producing (S)-hydroxy compounds and the other (R)-hydroxy esters. nih.gov The (S)-enzyme demonstrates activity on a range of substrates, including 3-oxo esters and 5-oxo acids. nih.gov The kinetic parameters for this enzyme have been determined for several substrates, indicating varying affinities. nih.gov Similarly, wild-type lactate dehydrogenases from Bacillus stearothermophilus (BS-LDH) and Staphylococcus epidermidis (SE-LDH) can be used to specifically reduce certain α-keto acids to their corresponding (S)- and (R)-2-hydroxy acids, respectively. acs.org

Table 1: Kinetic Parameters of (S)-Oxidoreductase from S. cerevisiae for Various Oxo-Acids/Esters This table is interactive. You can sort and filter the data.

| Substrate | Km Value (mM) | Reference |

|---|---|---|

| Ethyl 3-oxobutyrate | 0.9 | nih.gov |

| Ethyl 3-oxohexanoate | 5.3 | nih.gov |

| 4-Oxopentanoic acid | 17.1 | nih.gov |

| 5-Oxohexanoic acid | 13.1 | nih.gov |

Hydratases catalyze the addition or removal of water to a substrate. In the context of keto acid synthesis, they can be involved in pathways that form hydroxylated intermediates. A notable example is found in the testosterone (B1683101) degradation pathway of Comamonas testosteroni TA441. nih.govresearchgate.net In this pathway, an enzyme named TesE, identified as a hydratase, converts 2-hydroxyhexa-2,4-dienoic acid into a product identified as 4-hydroxy-2-oxohexanoic acid. nih.govresearchgate.net This discovery demonstrates a direct enzymatic route to a hydroxylated ketohexanoic acid structure, which is a close analogue of this compound. nih.gov Other research has identified bifunctional enzymes with both hydratase and dehydrogenase activity, such as the Michael hydratase alcohol dehydrogenase (MhyADH) from Alicycliphilus denitrificans, which can add water to α,β-unsaturated carbonyl compounds. nih.govcore.ac.uk

Process Development and Scalability Considerations for Research Production

Several key process metrics are critical for determining the industrial viability and scalability of a biocatalytic process. researchgate.net These metrics provide quantitative targets during process development. While specific requirements may vary, general industry benchmarks suggest that a process should achieve a minimum final product concentration of 50 g/L and a total product yield of at least 80% to be considered economical. researchgate.net

The development of a scalable synthesis route often prioritizes methods that avoid hazardous reagents and complex purification techniques. mdpi.com For instance, a four-step aldol-based chemoenzymatic synthesis was developed that avoids highly reactive or toxic reagents, does not require anhydrous conditions, and relies solely on distillation for purification. mdpi.com Such characteristics are highly desirable for scaling up. Conversely, synthetic methods that rely on chromatography for purification are often unsuitable for large-scale production due to cost, time, and solvent consumption. google.com

Table 4: Key Considerations for Scalable Biocatalytic Process Development This table is interactive. You can sort and filter the data.

| Factor | Key Consideration | Rationale | Reference |

|---|---|---|---|

| Process Metrics | Final Product Concentration | Target >50 g/L for economic viability. | researchgate.net |

| Biocatalyst Yield | Target >10 g product per g biocatalyst. | researchgate.net | |

| Volumetric Productivity | Maximize the amount of product per unit of reactor volume per unit of time. | researchgate.net | |

| Product Yield | Target >80% to minimize waste and cost. | researchgate.net | |

| Reaction Design | Reagent Selection | Avoid highly reactive, toxic, or expensive reagents. | mdpi.com |

| Reaction Conditions | Use mild conditions (e.g., aqueous media, ambient temperature/pressure) where possible. | mdpi.com | |

| Downstream Processing | Purification Method | Prioritize simple, scalable methods like distillation or crystallization over chromatography. | mdpi.comgoogle.com |

| Biocatalyst | Stability & Productivity | Ensure the enzyme is stable and active under process conditions. | researchgate.net |

Biochemical Pathways and Enzymatic Transformations Involving 4 Ethyl 2 Oxohexanoic Acid

Role as an Intermediate in Metabolic Networks

The presence of 4-Ethyl-2-oxohexanoic acid in metabolic networks is not well-documented. However, by examining the fate of similar branched-chain fatty acids and α-keto acids, its potential involvement can be hypothesized.

Association with Branched-Chain Fatty Acid Catabolism

Branched-chain fatty acids (BCFAs) are less common in mammals than their straight-chain counterparts and can originate from diet, gut microbiota, or de novo synthesis. nih.gov The catabolism of BCFAs often involves specialized enzymatic pathways. The ethyl group in this compound introduces a structural complexity that may hinder its degradation through standard β-oxidation pathways.

The metabolism of other ethyl-branched fatty acids provides some insight. For instance, 2-ethylhexanoic acid, a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), undergoes β-oxidation in humans to form metabolites like 2-ethyl-3-oxohexanoic acid. nih.gov This suggests that if this compound were to be catabolized, it would likely be through a modified β-oxidation pathway. However, the presence of the ethyl group at the C4 position may pose a challenge for the enzymes involved.

Furthermore, the enzyme ethylmalonyl-CoA decarboxylase (ECHDC1) plays a crucial role in preventing the accumulation of ethyl-branched fatty acids by degrading ethylmalonyl-CoA, a substrate for the synthesis of these molecules. nih.govresearchgate.net The existence of such a "metabolite repair" enzyme underscores the potentially disruptive nature of ethyl-branched fatty acids to normal metabolism.

Interconnections within Central Carbon Metabolism

The degradation of many fatty acids ultimately leads to intermediates that enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. Branched-chain α-keto acids (BCKAs), which are structurally related to this compound, are catabolized to acetyl-CoA and/or succinyl-CoA, both of which are key components of the TCA cycle. cocukmetabolizma.com

For example, the degradation of the branched-chain amino acid leucine (B10760876) produces the BCKA α-ketoisocaproate, which is further metabolized to acetyl-CoA. cocukmetabolizma.com It is plausible that the breakdown of this compound, if it occurs, could yield propionyl-CoA (from the ethyl branch and subsequent carbons) and acetyl-CoA, which could then enter the TCA cycle.

Identification as a Metabolite in Specific Biochemical Pathways

While this compound itself has not been identified as an intermediate in major metabolic pathways, a closely related compound, 4-hydroxy-2-oxohexanoic acid , has been characterized as a key metabolite in the testosterone (B1683101) degradation pathway in the bacterium Comamonas testosteroni. nih.gov In this pathway, 2-hydroxyhexa-2,4-dienoic acid is converted by the hydratase TesE to 4-hydroxy-2-oxohexanoic acid. nih.gov This intermediate is then thought to be cleaved into pyruvate (B1213749) and propionaldehyde (B47417) by the enzyme TesG. nih.gov This finding in C. testosteroni provides a strong model for the potential microbial degradation of this compound, which could theoretically be hydrated to a 4-hydroxy derivative before cleavage.

Characterization of Enzymes Mediating this compound Transformations

The enzymatic machinery capable of transforming this compound would likely belong to the hydrolase, dehydrogenase, and decarboxylase families, based on the reactions undergone by similar substrates.

Hydrolases and Their Catalytic Mechanisms

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of this compound, a key hydrolase-mediated reaction would be its formation from an ester precursor. For instance, the enzymatic hydrolysis of ethyl 4-oxohexanoate yields 4-oxohexanoic acid and ethanol. biosynth.com Similarly, the hydrolysis of a hypothetical ester of this compound would yield the acid itself.

More specifically, a type of hydrolase known as a hydratase could be involved in its metabolism. As seen in the Comamonas testosteroni pathway, the hydratase TesE adds a water molecule across a double bond to form 4-hydroxy-2-oxohexanoic acid. nih.gov A similar enzymatic activity could potentially act on an unsaturated precursor of this compound.

Dehydrogenases and Decarboxylases in Oxidative Degradation

Dehydrogenases are oxidoreductases that oxidize a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme. In fatty acid metabolism, dehydrogenases are central to β-oxidation. The oxidation of 2-ethyl-3-hydroxyhexanoic acid to 2-ethyl-3-oxohexanoic acid is an example of a dehydrogenase-catalyzed step in the metabolism of an ethyl-branched fatty acid. nih.gov A dehydrogenase could potentially act on a hydroxylated derivative of this compound. For example, (R)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279) catalyzes the oxidation of ethyl (R)-3-hydroxyhexanoate to ethyl 3-oxohexanoate. qmul.ac.ukexpasy.org

Decarboxylases catalyze the removal of a carboxyl group. α-Keto acids, such as this compound, are known to undergo decarboxylation. smolecule.commasterorganicchemistry.com For instance, the branched-chain keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids. nih.gov This reaction is a critical step in the catabolism of branched-chain amino acids. cocukmetabolizma.com While specific decarboxylases acting on this compound have not been identified, it is a plausible route for its degradation, potentially yielding a shorter-chain ketone.

Substrate Specificity and Kinetic Analysis of Relevant Enzymes

A thorough search for scientific data on the substrate specificity and kinetic parameters of enzymes acting on this compound yielded no specific results. There are no published studies detailing the Michaelis constant (K_m), catalytic constant (k_cat), or specificity constant (k_cat/K_m) for any enzyme with this particular compound as a substrate. Research is available for structurally related compounds, such as various keto acid reductases and aminotransferases acting on substrates like ethyl 2-oxohexanoate (B1239944) or ethyl 3-oxohexanoate, but direct kinetic analysis for this compound has not been documented. tandfonline.comoup.com

Mechanistic Investigations in Biological Systems

Detailed mechanistic investigations into the biological fate and activity of this compound are not available in the current body of scientific literature. The following sections reflect the absence of specific research in these areas.

In Vitro Studies of Enzyme Activity and Specificity

No in vitro studies focused on the enzymatic activity and specificity involving this compound have been published. While general methodologies for studying enzyme kinetics and specificity are well-established, their application to this specific compound has not been reported. nih.govnih.gov Consequently, there is no data on which enzymes might recognize it as a substrate, the efficiency of any potential catalytic conversions, or the products that might be formed.

In Vivo Metabolic Profiling in Model Organisms (e.g., bacteria, non-human mammals)

There is no published research on the in vivo metabolic profiling of this compound in any model organism, including bacteria or non-human mammals. Metabolic profiling studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound, have not been conducted or reported for this specific molecule. core.ac.ukunl.edu Studies on related compounds, such as the identification of 2-ethyl-3-oxohexanoic acid as a urinary metabolite of 2-ethylhexanoic acid in humans, exist, but these findings cannot be directly extrapolated to this compound. nih.gov

Microbial Metabolism and Biotransformation Capabilities

Information regarding the microbial metabolism or biotransformation of this compound is absent from scientific literature. While microorganisms are known to metabolize a vast array of organic acids through pathways like beta-oxidation or via specific catabolic gene clusters, no studies have specifically identified or characterized a microbial pathway for the degradation or transformation of this compound. ecmdb.canih.govunesp.br Research into the biotransformation capabilities of various microbes often focuses on producing valuable chemicals, but this compound has not been documented as a substrate or product in such studies. mdpi.com

Advanced Analytical Techniques for the Research Characterization of 4 Ethyl 2 Oxohexanoic Acid

Chromatographic Separation Methods for Quantitative and Qualitative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, α-keto acids like 4-Ethyl-2-oxohexanoic acid are non-volatile and can be thermally labile due to their polar carboxylic acid and ketone functional groups. mdpi.comlibretexts.org Therefore, a critical prerequisite for GC analysis is a chemical derivatization step to increase volatility and thermal stability. mdpi.comlibretexts.orgyoutube.com

Common derivatization strategies include:

Silylation: This process replaces active hydrogen atoms in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.commdpi.com This conversion into TMS esters significantly increases volatility. youtube.com

Methoximation: To prevent tautomerization of the keto group, which could lead to multiple derivative peaks, a methoximation step is often performed prior to silylation. youtube.com Reagents such as methoxyamine hydrochloride convert the keto group into a stable oxime. youtube.com

Quinoxalinol Derivatization: Reaction with reagents like o-phenylenediamine (OPD) can be used to form stable, volatile quinoxalinol derivatives suitable for GC analysis. nih.govcapes.gov.brnih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer (GC-MS). A study on the related compound 2-ethyl-3-oxohexanoic acid utilized GC-MS analysis after derivatization for its identification and quantification in urine. researchgate.netnih.gov For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power, providing enhanced resolution and peak capacity.

| Parameter | Description | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Derivatization Step 1 (Keto Group) | Stabilizes the keto group and prevents tautomerization. | Methoxyamine hydrochloride (MeOx) in pyridine. | youtube.com |

| Derivatization Step 2 (Acid Group) | Increases volatility by converting the carboxylic acid to an ester. | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA); N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). | mdpi.comyoutube.commdpi.com |

| Alternative Derivatization | Forms stable quinoxalinol derivatives. | o-phenylenediamine (OPD). | nih.gov |

| GC Column | The stationary phase used for separation. | Typically non-polar or medium-polarity columns (e.g., 5% phenyl-methylpolysiloxane). | mdpi.com |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile, and thermally sensitive compounds like this compound without the need for derivatization to increase volatility. nih.govresearchgate.net However, derivatization is often employed to enhance detection sensitivity, especially when using UV-Visible or fluorescence detectors. libretexts.org

For HPLC analysis of α-keto acids, pre-column derivatization is a common strategy. Reagents that react with the keto group to form a chromophore or fluorophore are used.

1,2-diamino-4,5-methylenedioxybenzene (DMB): This reagent reacts with α-keto acids to produce strongly fluorescent derivatives, allowing for highly sensitive detection.

o-phenylenediamine (OPD): Similar to DMB, OPD forms UV-absorbing and fluorescent quinoxalinone derivatives. nih.gov

meso-Stilbenediamine: This reagent has been used for the determination of various α-keto acids, including 2-oxohexanoic acid, forming derivatives detectable by UV spectroscopy. researchgate.net

The separation is typically achieved using reversed-phase HPLC on a C18 column. nih.govresearchgate.netresearchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides the highest selectivity and sensitivity, allowing for direct detection of the underivatized acid. nih.govresearchgate.nethelixchrom.com

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Derivatization Reagent | Enhances detection by adding a UV-absorbing or fluorescent tag. | 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection. | |

| Stationary Phase | The column used for separation. | Reversed-phase C18 column. | nih.govresearchgate.netresearchgate.net |

| Mobile Phase | Solvent system used for elution. | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). | nih.govresearchgate.nethelixchrom.com |

| Detection Method | Technique used to detect the compound after separation. | Fluorescence Detector (with derivatization), UV Detector (with derivatization), or Mass Spectrometry (LC-MS). | nih.govresearchgate.net |

Analyzing this compound in biological samples such as serum, urine, or tissue extracts presents significant challenges due to the complexity of the matrix. nih.govnih.gov Optimization is crucial to ensure accurate and reliable quantification.

Key optimization steps include:

Sample Preparation: This is a critical step to remove interferences. Techniques include protein precipitation (e.g., with methanol), liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the organic acid fraction. mdpi.comnih.gov

Derivatization Efficiency: Reaction conditions such as temperature, time, and reagent concentration must be optimized to ensure complete and reproducible derivatization, which is essential for quantitative analysis. youtube.com

Chromatographic Selectivity: For GC-MS, the temperature program must be optimized to separate the target analyte from other derivatized matrix components. For HPLC, the mobile phase composition and gradient profile are adjusted to achieve baseline resolution of the compound from isomers and other closely related metabolites. helixchrom.com

pH Control: When using HPLC, the pH of the mobile phase can be crucial for controlling the retention time and peak shape of acidic analytes like this compound.

For instance, in the analysis of α-keto acids in cell samples, diluting the derivatization mixture with a basic solution was found to be necessary to obtain a single, sharp chromatographic peak.

Mass Spectrometry (MS) for Structural Confirmation and Metabolomics

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis.

When coupled with Gas Chromatography, Mass Spectrometry typically uses Electron Ionization (EI) or Chemical Ionization (CI).

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons to ionize the molecule, causing extensive and reproducible fragmentation. youtube.com The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions and often a weak or absent molecular ion peak. The fragmentation pattern provides rich structural information. For a derivatized keto acid, characteristic fragments corresponding to the silyl group (e.g., m/z 73) and losses of alkyl chains would be expected. researchgate.net

Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and typically produces a prominent protonated molecule [M+H]+ or an adduct ion. This is useful for confirming the molecular weight of the derivatized analyte. Negative Chemical Ionization (NCI) can be particularly sensitive for electrophilic derivatives, such as those made with pentafluorobenzyl bromide. nih.gov

Tandem Mass Spectrometry (MS/MS), often coupled with HPLC, is a powerful technique for unambiguous structural confirmation and quantification in complex mixtures. nih.govyoutube.com It involves multiple stages of mass analysis. youtube.comnih.gov

The process for analyzing this compound would be:

Ionization: The molecule is first ionized, typically using a soft technique like Electrospray Ionization (ESI), to produce a protonated [M+H]+ (m/z 159.09) or deprotonated [M-H]- (m/z 157.08) precursor ion.

Isolation (MS1): The precursor ion of the specific mass-to-charge ratio corresponding to the compound is isolated from all other ions.

Fragmentation: The isolated precursor ion is subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller product ions. youtube.com

Analysis (MS2): The resulting product ions are analyzed to generate a fragment ion spectrum.

The fragmentation pathway provides detailed structural information. For this compound, characteristic fragmentation would involve neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages adjacent to the ketone and at the ethyl branch point. mdpi.com Elucidating these pathways is key to distinguishing it from structural isomers. mdpi.com

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Loss |

|---|---|---|---|

| 157.08 | 113.09 | CO₂ (44 Da) | Decarboxylation of the carboxylic acid group. |

| 157.08 | 129.08 | CO (28 Da) | Loss of carbon monoxide from the α-keto position. |

| 157.08 | 99.08 | C₄H₈ (56 Da) | Cleavage of the butyl side chain. |

| 113.09 | 85.09 | CO (28 Da) | Loss of carbon monoxide from the decarboxylated precursor. |

Note: The fragmentation data presented is predictive and based on established chemical principles, as direct experimental data for this specific compound is not available in the cited literature.

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations provide fundamental insights into the geometric and electronic nature of a molecule. For this compound, these methods can predict its three-dimensional structure, conformational preferences, and intrinsic reactivity.

Geometry Optimization and Conformational Analysis

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Geometry optimization and conformational analysis are computational methods used to identify the most stable three-dimensional arrangements of the molecule.

A systematic conformational search would be performed by rotating the dihedral angles of the rotatable bonds. Each resulting conformer's geometry would then be optimized using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G(d,p), to find the minimum energy structure for each conformer. The relative energies of these conformers can then be compared to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 0.85 |

| 3 | -60 (gauche) | 0.85 |

Note: This table is illustrative and presents hypothetical data based on typical energy differences between conformers in similar aliphatic chains.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: These values are hypothetical and represent typical ranges for similar organic molecules as determined by DFT calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Experimental Correlation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are valuable for interpreting experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O and O-H stretches of the carboxylic acid and ketone groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are typically associated with the n → π* and π → π* transitions of the carbonyl groups.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O (acid) Chemical Shift | 175 ppm |

| ¹³C NMR | C=O (keto) Chemical Shift | 205 ppm |

| IR | O-H Stretch (acid) | 3300-2500 cm⁻¹ (broad) |

| IR | C=O Stretch (acid) | 1710 cm⁻¹ |

| IR | C=O Stretch (keto) | 1725 cm⁻¹ |

Note: This table contains representative values based on the known spectroscopic behavior of similar functional groups.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational methods can also be applied to understand the chemical reactions involving this compound, including its synthesis and potential enzymatic transformations.

Computational Simulation of Key Synthetic Steps

The synthesis of this compound can be modeled computationally to understand the reaction mechanism and predict the feasibility of different synthetic routes. For a potential synthetic step, quantum chemical calculations can be used to map the potential energy surface, locating the transition state structure. The activation energy barrier can then be calculated, providing insight into the reaction kinetics. This type of analysis is invaluable for optimizing reaction conditions and predicting potential side products.

Enzyme-Substrate Docking and Molecular Dynamics Simulations of Enzymatic Reactions

If this compound is a substrate for an enzyme, computational techniques can be used to study their interaction.

Molecular Docking: This method predicts the preferred binding orientation of the substrate within the enzyme's active site. Docking algorithms generate numerous possible binding poses and score them based on factors like intermolecular interactions and conformational energies.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the enzyme-substrate complex. These simulations model the atomic movements over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon substrate binding. MD simulations can also be used to study the catalytic mechanism at an atomic level. nih.govlsuhsc.edu

These computational approaches are powerful tools for understanding the structure, properties, and reactivity of molecules like this compound, providing a theoretical foundation that complements and guides experimental research.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Future Prospects and Interdisciplinary Research Avenues for 4 Ethyl 2 Oxohexanoic Acid

Innovation in Synthetic Methodologies for Complex Oxo-Acid Architectures

The synthesis of structurally complex α-keto acids, such as 4-Ethyl-2-oxohexanoic acid, presents a significant challenge that drives innovation in organic chemistry. Traditional methods often involve multiple steps with limitations in yield and stereoselectivity. mdpi.com Future methodologies are poised to overcome these hurdles through the development of more efficient, atom-economical, and environmentally benign strategies.

Emerging synthetic routes focus on:

Catalytic Systems: Transition-metal-catalyzed carbonylation methods offer a promising avenue. mdpi.com For instance, palladium- or cobalt-catalyzed reactions can selectively form α-keto esters from aryl halides, which can then be hydrolyzed to the corresponding α-keto acids. mdpi.com While often requiring high-pressure conditions, ongoing research aims to develop catalysts that operate under milder conditions. Copper-catalyzed reactions are also gaining traction for their cost-effectiveness and efficiency in synthesizing α-ketoamides from various precursors, a methodology that could be adapted for α-keto acids. chemrxiv.org

Oxidative Processes: The direct oxidation of readily available starting materials is a key area of development. This includes the oxidation of α-hydroxy acids, which aligns with green chemistry principles by potentially utilizing biomass-derived precursors. mdpi.com Novel catalysts, such as atomically dispersed platinum or bismuth-based catalysts, are being explored to achieve high selectivity and avoid overoxidation or degradation of the product. mdpi.com The oxidation of alkenes using recyclable iron nanocomposites also represents a sustainable approach to forming α-keto acids. organic-chemistry.orgorganic-chemistry.org

Asymmetric Synthesis: Given that this compound possesses a chiral center, the development of enantioselective synthetic methods is crucial for studying its specific biological functions. Organocatalysis, using small organic molecules like Cinchona alkaloids, has shown great promise in catalyzing asymmetric reactions, such as the nitroaldol (Henry) reaction with α-ketoesters, to create complex chiral structures with high enantioselectivity. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | Utilizes catalysts like Palladium, Cobalt, or Copper to facilitate C-C bond formation and carbonylation. mdpi.comchemrxiv.org | Improved selectivity and applicability to diverse starting materials. |

| Advanced Oxidation | Employs novel catalysts (e.g., Pt, Bi) for the selective oxidation of precursors like α-hydroxy acids or alkenes. mdpi.comorganic-chemistry.org | Potential for greener synthesis from biomass and higher atom economy. |

| Asymmetric Organocatalysis | Uses chiral organic molecules to direct the stereochemical outcome of the reaction. nih.gov | Enables the synthesis of specific enantiomers to investigate stereospecific biological activities. |

Advanced Understanding of Biological Roles and Regulatory Mechanisms

While the specific roles of this compound are not yet fully elucidated, its structure as a branched-chain α-keto acid (BCKA) places it within a critical class of metabolites. BCKAs are the products of the first step in the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. mdpi.commdpi.com This process is fundamental to protein metabolism, energy production, and neurotransmitter synthesis. nih.govresearchgate.net

Future research will likely focus on:

Metabolic Flux and Signaling: Investigating how this compound influences central metabolic pathways. α-keto acids like α-ketoglutarate are key intermediates in the citric acid cycle and are involved in cell signaling. mdpi.comwikipedia.org Understanding the flux of this compound and its potential role as a signaling molecule could reveal new regulatory functions.

Enzyme Regulation: The catabolism of BCKAs is tightly regulated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comyoutube.com The activity of this complex is controlled by a dedicated kinase (BCKDK) and phosphatase (PPM1K). youtube.comnih.gov Research into how this compound might allosterically regulate these or other enzymes could provide insights into metabolic control. For example, the α-keto acid derived from leucine is a known potent inhibitor of BCKDK, creating a feedback loop. nih.gov

Gut Microbiome Interactions: Short-chain fatty acids and related metabolites are crucial products of gut microbial fermentation, influencing host immunology and metabolism. nih.gov Investigating whether this compound is produced by gut microbiota or influences microbial communities could open a new chapter in understanding host-microbiome symbiosis.

Development of Ultrasensitive Analytical Techniques for Trace Analysis in Research

To understand the subtle biological roles of this compound, highly sensitive and specific analytical methods are required to detect and quantify it at trace levels in complex biological matrices like plasma, tissues, and feces.

Current and future techniques center on mass spectrometry (MS) coupled with chromatography:

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for analyzing organic acids. metbio.netspringernature.com To improve volatility for GC analysis, organic acids require derivatization, for instance, by creating trimethylsilyl (B98337) (TMS) ethers or oxime derivatives for keto groups. springernature.comnih.gov This technique is highly robust for metabolic profiling. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method for its high sensitivity and efficiency. nih.gov Innovations in this area focus on overcoming the challenges of analyzing small, polar molecules like oxo-acids, which often show poor retention on standard columns. shimadzu.com

Derivatization: Chemical derivatization can significantly improve analytical performance. Reagents like O-benzylhydroxylamine or 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the keto and carboxylic acid groups, making the molecule less polar and more easily ionizable, enhancing detection sensitivity to sub-fmol levels. shimadzu.comnih.gov

Direct Analysis: Novel methods are also being developed for the direct analysis of short-chain fatty acids and keto acids without derivatization, simplifying sample preparation and reducing analysis time. mdpi.com

| Analytical Technique | Principle | Limit of Detection (LOD) | Key Advantages for this compound |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass analysis. metbio.net | Varies by derivative; typically in the low micromolar range. | Robust, well-established for broad organic acid profiling. |

| LC-MS/MS with Derivatization | Chemical modification (e.g., with 3-NPH) followed by liquid chromatography and tandem MS. shimadzu.comnih.gov | Can reach sub-femtomole levels. nih.gov | Extremely high sensitivity and specificity; overcomes poor retention of the native molecule. |

| Direct LC-MS/MS | Direct injection and analysis using specialized columns and conditions. mdpi.com | Can reach low micromolar (e.g., 0.001 mM) levels. mdpi.com | Faster sample preparation, reduces potential artifacts from derivatization. |

Exploitation of this compound in Bioremediation and Industrial Bioprocesses

The chemical properties of α-keto acids make them valuable intermediates in biotechnology and potential players in environmental processes. Biotechnological production of α-keto acids from renewable resources like carbohydrates is a growing field, offering a sustainable alternative to chemical synthesis. researchgate.netnih.gov

Future applications could include:

Bioremediation: Investigating the role of this compound as an intermediate in microbial degradation pathways of environmental pollutants. Microorganisms employ diverse metabolic pathways to break down complex organic compounds, and α-keto acids can be central intermediates. Understanding these pathways could lead to engineered microbes for more efficient bioremediation.

Industrial Bioprocesses: Using engineered microorganisms like Escherichia coli or Corynebacterium glutamicum for the targeted production of this compound. mdpi.com L-amino acid deaminases are enzymes that can be engineered through directed evolution to efficiently convert amino acids into their corresponding α-keto acids, a process that could be adapted for novel targets. nih.gov The resulting oxo-acid could serve as a valuable chiral building block for the synthesis of pharmaceuticals or other high-value chemicals. researchgate.netdaneshyari.com

Integration of Omics Data with Computational Chemistry for Systems-Level Understanding

The complexity of biological systems requires an integrative approach to fully understand the role of a single metabolite. The future of research on this compound will involve combining high-throughput "omics" data with computational modeling.

This interdisciplinary approach includes:

Multi-Omics Integration: This involves simultaneously analyzing data from metabolomics (quantifying metabolites), transcriptomics (gene expression), and proteomics (protein abundance). mdpi.commdpi.com By correlating the levels of this compound with changes in gene and protein expression, researchers can identify the metabolic pathways and regulatory networks it is involved in. mdpi.com This is particularly powerful for studying the metabolic interplay within microbial communities. frontiersin.orgdntb.gov.ua

Computational Chemistry: Quantum chemistry calculations can predict the chemical properties of molecules like this compound. acs.org This can help in identifying unknown molecules in metabolomics datasets by creating in silico reference libraries of predicted mass spectra or other analytical properties, reducing the reliance on authentic chemical standards which may not be available. acs.org

Systems Biology Modeling: The integrated omics data can be used to construct and refine genome-scale metabolic models (GEMs). nih.gov These computational models can simulate the metabolic flux throughout an entire organism or cell, allowing researchers to predict how changes in the concentration of this compound might affect the entire metabolic system under different conditions. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Ethyl-2-oxohexanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves keto-acid formation via oxidation of 4-ethylhexanoic acid precursors or alkylation of 2-oxohexanoic acid derivatives. Key steps include:

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or enzymatic catalysts under controlled pH (5–7) to avoid over-oxidation.

- Alkylation : Ethyl groups are introduced via Friedel-Crafts acylation or Grignard reactions, requiring anhydrous conditions and inert atmospheres (N₂/Ar).

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and confirm purity via melting point (reported range: 85–87°C) and NMR (δ 1.2 ppm for ethyl CH₃, δ 2.5 ppm for ketone adjacent CH₂).

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O at ~1710 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3000 cm⁻¹).

- NMR : ¹H NMR detects ethyl protons (triplet at δ 1.2–1.4 ppm) and ketone-adjacent CH₂ (δ 2.4–2.6 ppm). ¹³C NMR confirms ketone (δ ~210 ppm) and carboxylic acid (δ ~175 ppm).

- GC-MS : Requires derivatization (e.g., methyl esterification) to enhance volatility. Base peak at m/z 144 corresponds to [M-CH₃COOH]⁺ .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer :

- Challenge : Low volatility and matrix interference in GC-MS.

- Solution : Immediate derivatization (e.g., methyl chloroformate) post-extraction to stabilize the compound and prevent decarboxylation artifacts. Use deuterated internal standards (e.g., d₅-4-Ethyl-2-oxohexanoic acid) for quantification .

- Validation : Spike-recovery tests (85–110% recovery) and calibration curves (R² >0.99) in urine/serum.

Q. How can contradictions in reported metabolic pathways of this compound be resolved?

- Methodological Answer :

- Case Study : Prior studies on analogous 2-ethylhexanoic acid metabolites identified artifactual 4-heptanone due to decarboxylation during GC-MS analysis without derivatization .

- Resolution : Validate findings via complementary techniques (e.g., LC-MS/MS without derivatization) and replicate under inert conditions (N₂ atmosphere during extraction).

Q. What computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- QSPR/QSAR : Use quantum chemistry software (e.g., Gaussian) to calculate electrophilicity indices (ω ~1.5 eV) and nucleophilic sites.

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO/water) to predict solubility and reaction kinetics .

Key Research Considerations

- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis; avoid skin contact (irritant, H315/H319) .

- Data Reproducibility : Address hygroscopicity by storing samples in desiccators (2–8°C) .

- Ethical Reporting : Disclose derivatization protocols to prevent misinterpretation of metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。